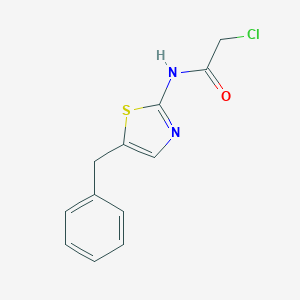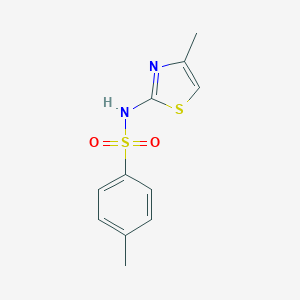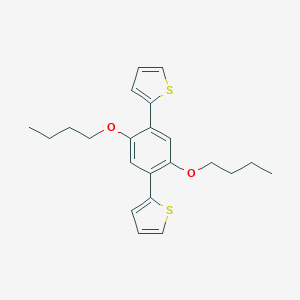
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is an organic compound that belongs to the class of conjugated polymers. It is composed of a benzene ring substituted with two thienyl groups and two butoxy groups. This compound is of significant interest due to its unique electrochemical and optical properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene can be synthesized through a series of organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thienyl or butoxy groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conjugated polymers with electrochromic properties.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene exerts its effects is primarily related to its ability to undergo reversible redox reactions. The compound’s electrochemical properties allow it to switch between different oxidation states, which is crucial for its use in electrochromic devices. The molecular targets and pathways involved include the π-conjugated system of the benzene and thienyl rings, which facilitate electron transfer and charge transport .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-thienyl)-2,5-difluorobenzene: Similar structure but with fluorine atoms instead of butoxy groups.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, offering different electrochemical properties.
Uniqueness
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is unique due to its butoxy substituents, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in flexible electronics and other advanced materials.
Propiedades
Fórmula molecular |
C22H26O2S2 |
|---|---|
Peso molecular |
386.6g/mol |
Nombre IUPAC |
2-(2,5-dibutoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26O2S2/c1-3-5-11-23-19-15-18(22-10-8-14-26-22)20(24-12-6-4-2)16-17(19)21-9-7-13-25-21/h7-10,13-16H,3-6,11-12H2,1-2H3 |
Clave InChI |
XPWJCNYDNCJNRV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
SMILES canónico |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


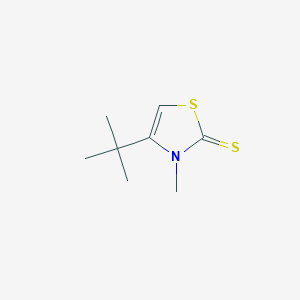
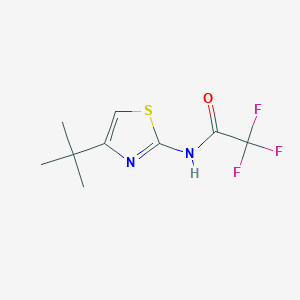

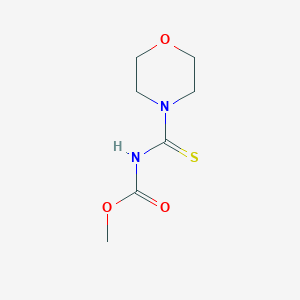
![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
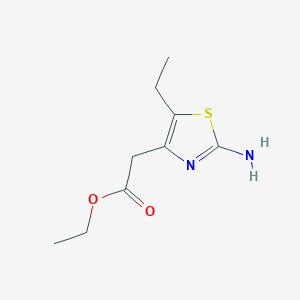
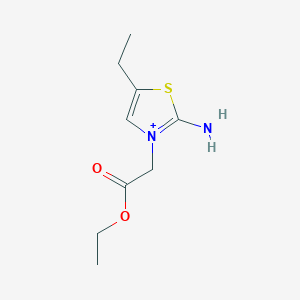
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
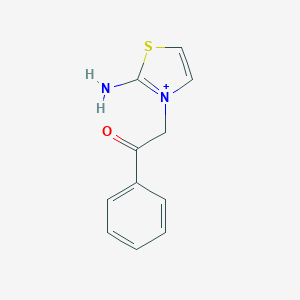
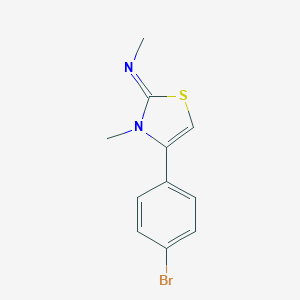
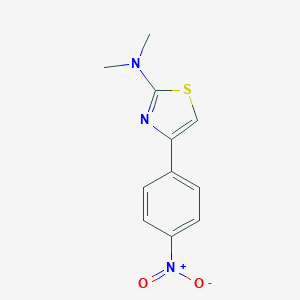
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)
